molecular formula C16H6N2O2 B12837573 1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-

1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-

Cat. No.: B12837573
M. Wt: 258.23 g/mol
InChI Key: RXIDUQGGXYHIKU-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile is an organic compound derived from anthracene It is characterized by the presence of two oxo groups at the 9 and 10 positions and two cyano groups at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of a catalyst such as activated carbon. The reaction is carried out in a solvent like xylene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Molecular oxygen, activated carbon, xylene.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Amino or alkoxy-substituted anthracene derivatives.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,8-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxo and cyano groups play a crucial role in its reactivity and binding affinity. For example, the compound can act as a ligand for metal ions, facilitating various biochemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H6N2O2

Molecular Weight

258.23 g/mol

IUPAC Name

9,10-dioxoanthracene-1,8-dicarbonitrile

InChI

InChI=1S/C16H6N2O2/c17-7-9-3-1-5-11-13(9)16(20)14-10(8-18)4-2-6-12(14)15(11)19/h1-6H

InChI Key

RXIDUQGGXYHIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N)C#N

Origin of Product

United States

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